1-(吡咯烷-1-磺酰基)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

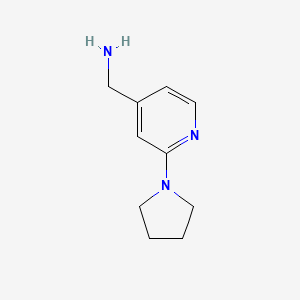

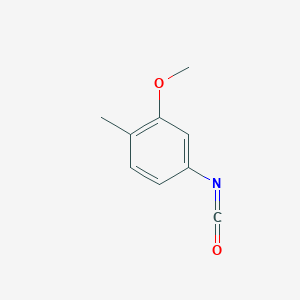

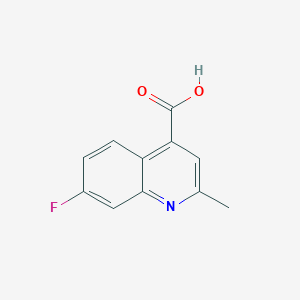

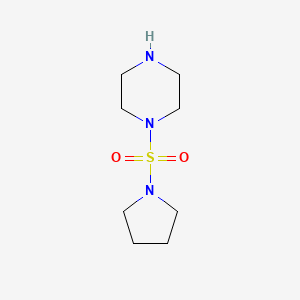

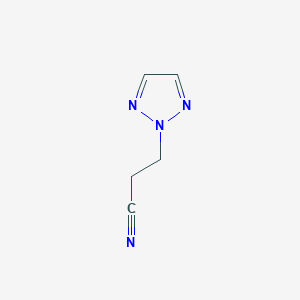

1-(Pyrrolidine-1-sulfonyl)piperazine is a chemical compound that features both a piperazine and a pyrrolidine ring, which are common structural motifs in medicinal chemistry. The sulfonyl group attached to the pyrrolidine ring suggests potential for increased solubility and may play a role in the compound's reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of related piperazine compounds often involves the use of amino acids or their derivatives as starting materials. For instance, the synthesis of various piperidine and pyrrolidine derivatives has been achieved through conjugate additions of acyclic and cyclic secondary beta- and gamma-chloroamines to acetylenic sulfones, followed by intramolecular alkylation to afford cyclic enamine sulfones . This method could potentially be adapted for the synthesis of 1-(Pyrrolidine-1-sulfonyl)piperazine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(Pyrrolidine-1-sulfonyl)piperazine, such as 1-(3-(4-(3-Chlorophenyl)-1-piperazinyl)-2-hydroxypropyl)pyrrolidin-2-one, has been determined using X-ray crystallography. These studies reveal the geometry of the molecule and the presence of intermolecular hydrogen bonds, which could be important for the biological activity of the compound .

Chemical Reactions Analysis

Compounds containing piperazine and pyrrolidine rings can participate in various chemical reactions. For example, piperazinyl-glutamate-pyrimidines have been prepared with different substitutions, leading to potent P2Y12 antagonists . Similarly, piperazine derivatives have been synthesized with antimicrobial activity, indicating the potential for 1-(Pyrrolidine-1-sulfonyl)piperazine to undergo chemical transformations that could enhance its biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(Pyrrolidine-1-sulfonyl)piperazine are not directly reported in the provided papers. However, the properties of similar compounds can be inferred. For instance, the presence of a sulfonyl group is likely to increase the compound's polarity and could affect its solubility in water and organic solvents. The piperazine ring is known to be a versatile moiety that can engage in hydrogen bonding and other non-covalent interactions, which could influence the compound's pharmacokinetic profile and its ability to bind to biological targets .

科学研究应用

药物开发中的设计和合成

1-(吡咯烷-1-磺酰基)哌嗪用于药物设计,特别是作为生物活性化合物中的支架或末端元素。它在为分子引入水溶性的作用很重要 (Meanwell 和 Loiseleur,2022).

抗菌性能

该化合物已参与抗菌剂的合成,尤其是在对革兰氏阴性菌(包括铜绿假单胞菌)显示出有效活性的衍生物中 (松本和南,1975).

在肾上腺素受体激动剂中的作用

它已被研究作为新型人 β(3) 肾上腺素受体激动剂设计中的连接基,在此作用中显示出疗效和选择性 (Sum 等,2003).

抗真菌活性

该化合物的衍生物显示出中等至良好的抗真菌活性,特别是针对特定的真菌菌株,如新隐球菌 (Darandale 等,2013).

在心血管研究中的应用

1-(吡咯烷-1-磺酰基)哌嗪衍生物已被合成并测试其抗心律失常和抗高血压活性,揭示了几种在该领域具有显着作用的化合物 (Malawska 等,2002).

未来方向

The pyrrolidine ring, a key component of 1-(Pyrrolidine-1-sulfonyl)piperazine, is a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Future research may focus on exploring the pharmacological potential of pyrrolidine derivatives and their role in the treatment of various diseases .

属性

IUPAC Name |

1-pyrrolidin-1-ylsulfonylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2S/c12-14(13,10-5-1-2-6-10)11-7-3-9-4-8-11/h9H,1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIWKSJXVXAVTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)N2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585501 |

Source

|

| Record name | 1-(Pyrrolidine-1-sulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

923681-40-7 |

Source

|

| Record name | 1-(Pyrrolidine-1-sulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(Aminomethyl)phenyl]phenol](/img/structure/B1285724.png)

![tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate](/img/structure/B1285729.png)